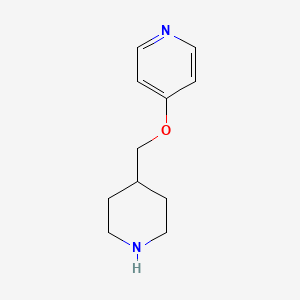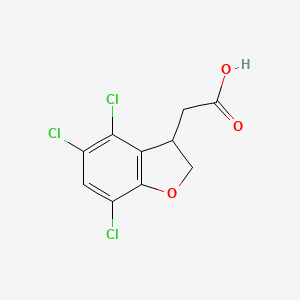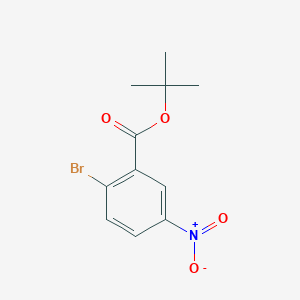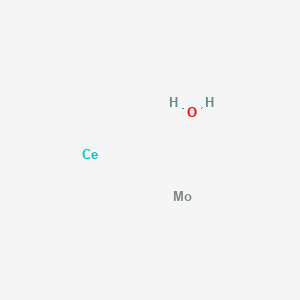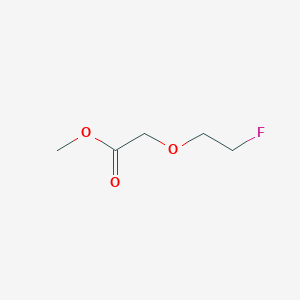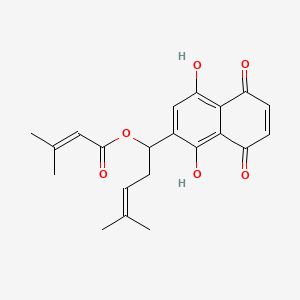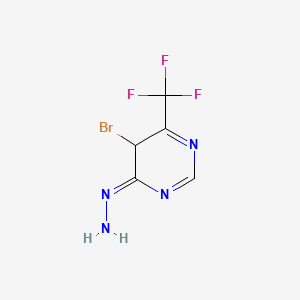
4(1H)-Pyrimidinone, 5-bromo-6-(trifluoromethyl)-, hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5H4BrF3N4 and a molecular weight of 257.01 g/mol It is characterized by the presence of a bromine atom, a hydrazinyl group, and a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
The synthesis of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine typically involves the reaction of appropriate starting materials under specific conditionsThe reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydrazinyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with target molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
Similar compounds to 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine include other pyrimidine derivatives with different substituents. For example:
4-Bromo-6-(trifluoromethyl)pyrimidine: Lacks the hydrazinyl group but has similar bromine and trifluoromethyl substituents.
5-Bromo-4-(trifluoromethyl)pyrimidine: Similar structure but without the hydrazinyl group.
The uniqueness of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H4BrF3N4 |
|---|---|
Molecular Weight |
257.01 g/mol |
IUPAC Name |
(Z)-[5-bromo-6-(trifluoromethyl)-5H-pyrimidin-4-ylidene]hydrazine |
InChI |
InChI=1S/C5H4BrF3N4/c6-2-3(5(7,8)9)11-1-12-4(2)13-10/h1-2H,10H2/b13-4- |
InChI Key |
QBLSDMRYKVAZPS-PQMHYQBVSA-N |
Isomeric SMILES |
C1=N/C(=N\N)/C(C(=N1)C(F)(F)F)Br |
Canonical SMILES |
C1=NC(=NN)C(C(=N1)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


